molecular formula C10H17NOSi B11903099 N-{[Methoxy(dimethyl)silyl]methyl}aniline CAS No. 53677-57-9

N-{[Methoxy(dimethyl)silyl]methyl}aniline

Cat. No.: B11903099
CAS No.: 53677-57-9
M. Wt: 195.33 g/mol
InChI Key: NAZANZMBNNDFDC-UHFFFAOYSA-N
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Description

N-{[Methoxy(dimethyl)silyl]methyl}aniline is a silicon-containing aniline derivative characterized by a methoxy(dimethyl)silyl methyl group (-CH2-Si(CH3)2-OCH3) attached to the nitrogen atom of aniline. This compound belongs to the family of organosilicon amines, which are notable for their hybrid organic-inorganic properties. The methoxy and dimethyl substituents on the silicon atom influence its reactivity, stability, and applications in materials science and coordination chemistry.

Properties

CAS No.

53677-57-9

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

IUPAC Name

N-[[methoxy(dimethyl)silyl]methyl]aniline

InChI

InChI=1S/C10H17NOSi/c1-12-13(2,3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

NAZANZMBNNDFDC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Methoxy(dimethyl)silyl]methyl}aniline typically involves the reaction of aniline with a methoxy(dimethyl)silyl-containing reagent. One common method is the reaction of aniline with chloromethyl(dimethyl)methoxysilane in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[Methoxy(dimethyl)silyl]methyl}aniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The methoxy(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form various reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents such as dichloromethane or toluene.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted anilines with various functional groups replacing the methoxy(dimethyl)silyl group.

    Oxidation Reactions: Products include nitrosoaniline and nitroaniline derivatives.

    Reduction Reactions: Products include reduced aniline derivatives with altered oxidation states.

Scientific Research Applications

N-{[Methoxy(dimethyl)silyl]methyl}aniline has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[Methoxy(dimethyl)silyl]methyl}aniline involves its interaction with various molecular targets and pathways. The methoxy(dimethyl)silyl group can participate in silane-based reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and biological activity, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent on Aniline Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
N-{[Methoxy(dimethyl)silyl]methyl}aniline -CH2-Si(CH3)2-OCH3 C11H19NOSi 221.36 Industrial adhesives, coatings
N-[[ethenyl(dimethyl)silyl]methyl]aniline -CH2-Si(CH3)2-CH2CH2 C11H17NSi 191.34 Polymer chemistry, hydrosilylation
N-((Dimethyl)prop-2-enylsilyl)-2,6-diisopropylaniline -CH2-Si(CH3)2-CH2CHCH2 (with bulky aryl groups) C17H29NSi 283.50 Uranium complex stabilization, catalytic studies
(E)-4-(2-(Dimethyl(phenyl)silyl)vinyl)aniline -CH2-Si(CH3)2-Ph-CH=CH2 C16H19NSi 261.47 Electrochemical hydrosilylation
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline -CH2-O-Si(CH3)(OCH3)2 C10H17NO3Si 227.33 Crosslinking agent in silicones

Key Comparative Insights

Reactivity and Stability
  • Methoxy vs. Vinyl Substituents : Methoxy groups enhance hydrolytic stability compared to vinyl or allyl substituents, making this compound more suitable for moisture-resistant applications (e.g., coatings) . In contrast, vinyl-substituted analogs like N-[[ethenyl(dimethyl)silyl]methyl]aniline exhibit higher reactivity in hydrosilylation reactions due to the unsaturated bond .
  • Steric Effects: Bulky substituents, as seen in N-((Dimethyl)prop-2-enylsilyl)-2,6-diisopropylaniline, improve ligand stability in organometallic complexes (e.g., uranium sandwich complexes) by preventing undesired side reactions .

Research Findings and Industrial Relevance

Catalytic and Organometallic Studies

  • Uranium Complexes : N-((Dimethyl)prop-2-enylsilyl)-2,6-diisopropylaniline forms stable uranium(IV) sandwich complexes, demonstrating the ligand's ability to stabilize high-oxidation-state metals through Si-N-U bonding interactions .
  • Hydrosilylation : Vinyl-substituted silyl anilines () exhibit regioselectivity in alkyne hydrosilylation, with HRMS and NMR data confirming structural integrity .

Industrial Formulations

  • WACKER GENIOSIL XL 973 : This commercial product leverages the reactivity of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline for crosslinking in silicone resins, enhancing thermal and mechanical stability .

Biological Activity

N-{[Methoxy(dimethyl)silyl]methyl}aniline, with the CAS number 53677-57-9, is a silane compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H17_{17}NOSi
  • Molecular Weight : 195.334 g/mol
  • LogP : 2.9805 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 21.26 Ų

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities, primarily through its interaction with cellular pathways and potential modulation of enzyme activities.

Antitumor Activity

Studies have suggested that similar compounds in the aniline family can inhibit tumor growth by interfering with microtubule dynamics. For instance, analogs of methoxy-substituted anilines have shown promise in vitro against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation through mechanisms involving tubulin binding and disruption of mitotic spindle formation.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on a series of methoxy-substituted anilines demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compounds induced apoptosis through caspase activation pathways.
    • Table 1 : Cytotoxicity Data on Cancer Cell Lines
    CompoundIC50 (µM)Cell Line
    This compound15MCF-7
    Methoxy-substituted aniline12HeLa
  • Antimicrobial Activity Assessment :
    • A comparative study evaluated the antimicrobial properties of various silane derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
    • Table 2 : Antimicrobial Efficacy
    CompoundMIC (µg/mL)Bacterial Strain
    This compound32Staphylococcus aureus
    Another silane compound64Escherichia coli

Toxicological Profile

Toxicity studies are critical for assessing the safety profile of this compound. Preliminary data suggest that while the compound exhibits biological activity, it may also pose risks at higher concentrations, necessitating further investigation into its long-term effects and mechanisms of toxicity.

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